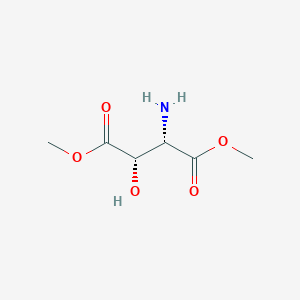
8-Nitroquinoline-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 8-Nitroquinoline-3-sulfonyl chloride typically involves the nitration of quinoline followed by sulfonation and chlorination. One common method starts with the nitration of quinoline to produce 8-nitroquinoline. This is followed by sulfonation using sulfuric acid to introduce the sulfonyl group at the 3-position. Finally, the sulfonic acid derivative is treated with thionyl chloride to yield this compound .
Analyse Chemischer Reaktionen
8-Nitroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8-Nitroquinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Nitroquinoline-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This property is exploited in enzyme inhibition studies where the compound can modify active site residues, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Nitroquinoline-3-sulfonyl chloride include:
8-Quinolinesulfonyl chloride: Lacks the nitro group, making it less reactive in certain contexts.
8-Nitroquinoline: Lacks the sulfonyl chloride group, limiting its use in substitution reactions.
Quinoline-8-sulfonyl chloride: Similar structure but without the nitro group, affecting its reactivity and applications
This compound is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H5ClN2O4S |
|---|---|
Molekulargewicht |
272.67 g/mol |
IUPAC-Name |
8-nitroquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H |
InChI-Schlüssel |
WJOKOUYZOODWMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)
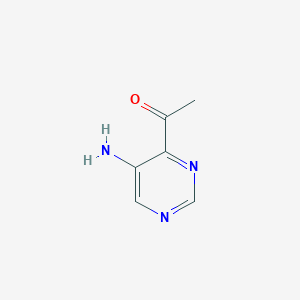
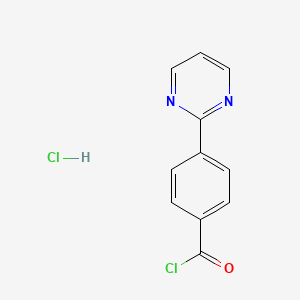


![5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene](/img/structure/B12955863.png)
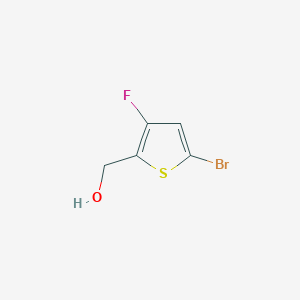

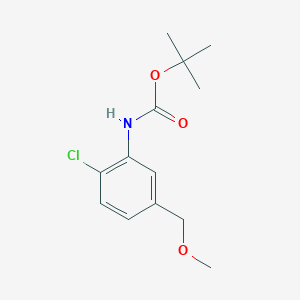

![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)

